molecular formula C12H10BrNO2 B1279742 3-(Bromomethyl)quinolin-8-yl acetate CAS No. 187334-19-6

3-(Bromomethyl)quinolin-8-yl acetate

Cat. No. B1279742
M. Wt: 280.12 g/mol
InChI Key: NGSBOJRWPLTSMJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)quinolin-8-yl acetate is an intermediate in the synthesis of metal-ion chelating amino acid into proteins as a biophysical probe . It has a molecular weight of 280.12 and a molecular formula of C12H10BrNO2 .


Synthesis Analysis

The synthesis of 3-(Bromomethyl)quinolin-8-yl acetate involves various protocols that have been reported in the literature . For example, it can be synthesized via aniline and glycerine in the presence of a strong acid and an oxidant .


Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)quinolin-8-yl acetate is characterized by a benzene ring fused with a pyridine moiety . The canonical SMILES representation is CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr .


Chemical Reactions Analysis

The chemical reactions involving 3-(Bromomethyl)quinolin-8-yl acetate are complex and involve multiple steps . For instance, it can react with ethyl bromoacetate in the presence of K2CO3 to yield a compound that can be further oxidized .


Physical And Chemical Properties Analysis

3-(Bromomethyl)quinolin-8-yl acetate is a yellow solid . It has a melting point of >110ºC (dec.) and is slightly soluble in DMSO and Methanol .

Scientific Research Applications

HIV-1 Integrase Inhibition

3-(Bromomethyl)quinolin-8-yl acetate derivatives have shown promise in HIV-1 therapy. Specifically, 2-(quinolin-3-yl) acetic acid derivatives have been identified as allosteric HIV-1 integrase inhibitors. These compounds impair both the integrase-LEDGF binding and LEDGF-independent integrase catalytic activities, blocking multiple steps of HIV-1 integration, making them potential antiretroviral compounds (J. Kessl et al., 2012).

Antimicrobial Activity

Quinolin-8-yloxy acetate derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates demonstrated significant inhibition of bacterial and fungal growth (Maqbool Ahmed et al., 2006).

Anti-corrosion Applications

8-Hydroxyquinoline derivatives, similar in structure to 3-(bromomethyl)quinolin-8-yl acetate, have shown effectiveness as anti-corrosion agents. Studies have demonstrated their use in protecting mild steel in acidic media, suggesting potential applications in material sciences (Dhaybia Douche et al., 2020).

Anticancer Potential

Compounds structurally related to 3-(bromomethyl)quinolin-8-yl acetate have been investigated for their anticancer properties. For example, indole–quinoline–oxadiazoles and other quinoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, highlighting the potential use of quinoline derivatives in oncology (P. Kamath et al., 2016).

Fluorescent Sensing Applications

Quinoline derivatives have been utilized in the development of fluorescent sensors. For instance, a study demonstrated the use of a quinoline-based sensor for the selective and sensitive detection of cadmium ions, showcasing the utility of such compounds in environmental monitoring and analytical chemistry (Xiaoyan Zhou et al., 2012).

Future Directions

The future directions for 3-(Bromomethyl)quinolin-8-yl acetate could involve further exploration of its potential applications in the synthesis of metal-ion chelating amino acid into proteins as a biophysical probe . Additionally, more research could be conducted to improve the synthesis protocols and to investigate its biological and pharmaceutical activities .

properties

IUPAC Name

[3-(bromomethyl)quinolin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-8(15)16-11-4-2-3-10-5-9(6-13)7-14-12(10)11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSBOJRWPLTSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)quinolin-8-yl acetate

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